(S)-5-(1-amino-2-hydroxyethyl)-2-fluorobenzonitrile

Catalog No.
S14149823
CAS No.
M.F
C9H9FN2O
M. Wt
180.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-5-(1-amino-2-hydroxyethyl)-2-fluorobenzonitril...

Product Name

(S)-5-(1-amino-2-hydroxyethyl)-2-fluorobenzonitrile

IUPAC Name

5-[(1S)-1-amino-2-hydroxyethyl]-2-fluorobenzonitrile

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

InChI

InChI=1S/C9H9FN2O/c10-8-2-1-6(9(12)5-13)3-7(8)4-11/h1-3,9,13H,5,12H2/t9-/m1/s1

InChI Key

FKZFXJWXWWLLQF-SECBINFHSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)C#N)F

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CO)N)C#N)F

(S)-5-(1-amino-2-hydroxyethyl)-2-fluorobenzonitrile is a chiral compound characterized by the presence of a fluorine atom, an amino group, and a hydroxyethyl substituent on a benzonitrile framework. The structural formula can be represented as follows:

C9H10FN2O\text{C}_9\text{H}_{10}\text{F}\text{N}_2\text{O}

This compound is notable for its potential biological activity and applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

  • Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound, while the amino group may also be oxidized under strong conditions.
  • Reduction: The nitrile group can be reduced to yield corresponding amines or aldehydes.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the amino or hydroxy groups can be replaced with other functional groups.

These reactions are facilitated by reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Research indicates that (S)-5-(1-amino-2-hydroxyethyl)-2-fluorobenzonitrile exhibits significant biological activity due to its ability to interact with various molecular targets. The amino group allows for hydrogen bonding with biological macromolecules, potentially influencing enzyme activity and receptor interactions. This compound's unique structure may enhance its selectivity and efficacy in modulating specific biological pathways, making it a candidate for further pharmacological studies.

Several synthetic routes have been developed for the preparation of (S)-5-(1-amino-2-hydroxyethyl)-2-fluorobenzonitrile:

  • Starting Materials: The synthesis typically begins with 2-fluorobenzonitrile.
  • Reagents: Key reagents include hydroxylamine hydrochloride and appropriate solvents such as dichloromethane or ethyl acetate.
  • Reaction Conditions: The reaction may involve heating under reflux conditions followed by purification steps such as crystallization or chromatography to isolate the desired product.

The synthesis process can be optimized to achieve high yields and purity, which are critical for subsequent biological testing.

(S)-5-(1-amino-2-hydroxyethyl)-2-fluorobenzonitrile has potential applications in:

  • Pharmaceutical Development: Its unique structure suggests possible use in developing drugs that target specific enzymes or receptors.
  • Research: It may serve as a tool compound in biochemical studies aimed at understanding molecular interactions within biological systems.

The combination of fluorine and functional groups enhances its reactivity and solubility, making it suitable for various applications in organic synthesis and medicinal chemistry.

Interaction studies involving (S)-5-(1-amino-2-hydroxyethyl)-2-fluorobenzonitrile focus on its binding affinity to proteins and enzymes. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts at the molecular level with target proteins.
  • In vitro Assays: To evaluate the biological activity and efficacy of the compound against specific cellular targets.

Such studies are essential for understanding the pharmacodynamics of this compound and its potential therapeutic effects.

Several compounds share structural similarities with (S)-5-(1-amino-2-hydroxyethyl)-2-fluorobenzonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
5-Amino-2-fluorobenzonitrileContains an amino group and fluorineDirectly comparable; lacks hydroxyethyl group
5-Amino-2-chlorobenzonitrileContains an amino group and chlorineChlorine substitution alters reactivity compared to fluorine
3-(2-Fluoro-1-hydroxyethyl)benzonitrileContains hydroxyethyl and fluoro groupsChiral molecule; potential for distinct biological activity

The uniqueness of (S)-5-(1-amino-2-hydroxyethyl)-2-fluorobenzonitrile lies in its combination of functional groups that enhance both its reactivity and potential biological interactions. This makes it a valuable candidate for further research in drug development compared to its analogs.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

180.06989108 g/mol

Monoisotopic Mass

180.06989108 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types